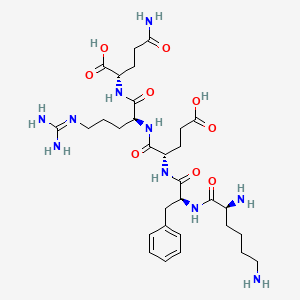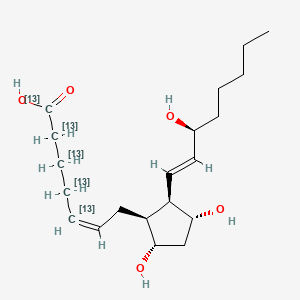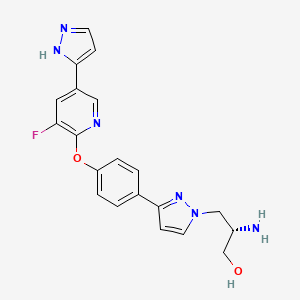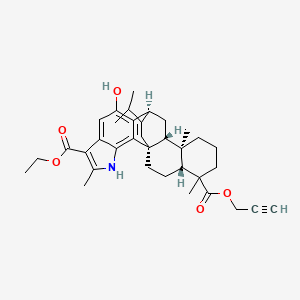
AChE-IN-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AChE-IN-42 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound is of significant interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are crucial for cognitive function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-42 typically involves the reaction of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as manganese(III) acetate. The reaction is carried out under controlled temperatures and monitored using techniques like high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
AChE-IN-42 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
AChE-IN-42 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and research tools for studying enzyme kinetics
Wirkmechanismus
AChE-IN-42 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase. The pathways involved in this mechanism include the cholinergic signaling pathway, which is crucial for cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
AChE-IN-42 is unique due to its dual inhibitory effects on both acetylcholinesterase and beta-site APP cleaving enzyme 1 (BACE 1), making it a promising candidate for the treatment of Alzheimer’s disease. This dual inhibition can potentially provide more comprehensive therapeutic benefits compared to other acetylcholinesterase inhibitors .
Eigenschaften
Molekularformel |
C35H43NO5 |
|---|---|
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
17-O-ethyl 5-O-prop-2-ynyl (1S,4R,9R,10R,12S)-14-hydroxy-5,9,18-trimethyl-23-propan-2-yl-19-azahexacyclo[10.9.2.01,10.04,9.013,21.016,20]tricosa-13,15,17,20,22-pentaene-5,17-dicarboxylate |
InChI |
InChI=1S/C35H43NO5/c1-8-15-41-32(39)34(7)13-10-12-33(6)25(34)11-14-35-18-23(19(3)4)21(17-26(33)35)28-24(37)16-22-27(31(38)40-9-2)20(5)36-30(22)29(28)35/h1,16,18-19,21,25-26,36-37H,9-15,17H2,2-7H3/t21-,25+,26+,33-,34?,35-/m0/s1 |
InChI-Schlüssel |
LGWQXEJAHHTKMO-KZCTXIBJSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)[C@H]4C[C@H]5[C@]3(CC[C@@H]6[C@@]5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C3C(=C(C=C12)O)C4CC5C3(CCC6C5(CCCC6(C)C(=O)OCC#C)C)C=C4C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)

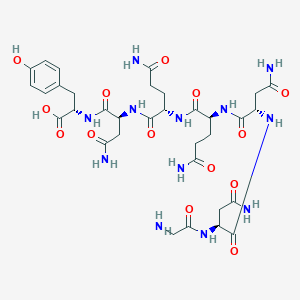
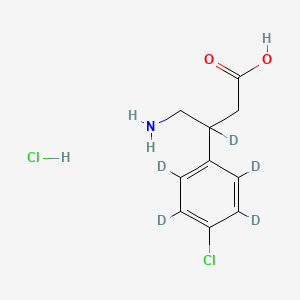
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

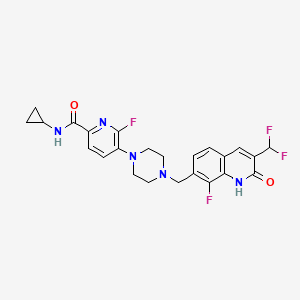
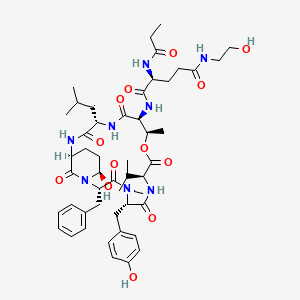
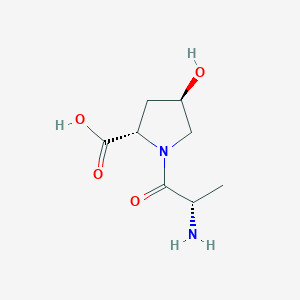
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
